4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride
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Overview
Description
4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride is a heterocyclic compound that belongs to the class of pyrimidoindoles.
Preparation Methods
The synthesis of 4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes .
Chemical Reactions Analysis
4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other biologically active molecules.
Medicine: It has shown effectiveness in the treatment of atherosclerosis and other medical conditions.
Industry: The compound can be used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride can be compared with other similar compounds such as:
Pyrimido[1,2-a]indoles: These compounds share a similar structure and exhibit comparable biological activities.
Indolo[1,2-a]quinazolines: These compounds also have a fused ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3.ClH/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9;/h1-5,14H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRZDPPIWCBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=[NH+]3)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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